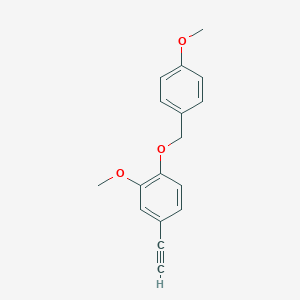![molecular formula C13H16N2O2S2 B13723188 [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate involves several steps. The synthetic route typically starts with the reaction of 2-methoxyphenol with an appropriate alkylating agent to form the 2-methoxyphenoxy derivative. This intermediate is then reacted with a propylating agent to introduce the propyl group.
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely follows similar steps as the laboratory preparation, with optimization for large-scale production.
Analyse Des Réactions Chimiques
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanocarbonimidodithioate moiety, leading to the formation of various derivatives.
Applications De Recherche Scientifique
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-sulfur bonds.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The cyanocarbonimidodithioate moiety is particularly reactive towards thiol groups, making it effective in targeting cysteine residues in proteins .
Comparaison Avec Des Composés Similaires
[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate can be compared with other similar compounds, such as:
[3-(2-Methoxyphenoxy)propyl]methyl-thiocyanate: Similar structure but with a thiocyanate group instead of the cyanocarbonimidodithioate moiety.
[3-(2-Methoxyphenoxy)propyl]methyl-isothiocyanate: Contains an isothiocyanate group, which has different reactivity and applications.
[3-(2-Methoxyphenoxy)propyl]methyl-sulfide: Lacks the cyanocarbonimidodithioate group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and applications in proteomics research, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C13H16N2O2S2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
[3-(2-methoxyphenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C13H16N2O2S2/c1-16-11-6-3-4-7-12(11)17-8-5-9-19-13(18-2)15-10-14/h3-4,6-7H,5,8-9H2,1-2H3 |
Clé InChI |
UMDCVYNJGBINJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCCCSC(=NC#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)



![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)
![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)

